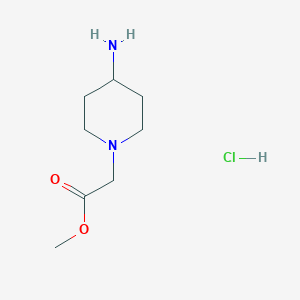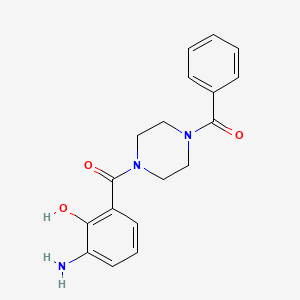
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine is an organic compound that features a furan ring, a methyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-2-yl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 2-furylcarbinol with a chiral amine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the desired enantiomeric purity. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction can produce furyl alcohols.
Applications De Recherche Scientifique
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-1-(Furan-2-yl)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic reactions and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furylmethanamine: Similar structure but lacks the methyl group.
2-Furylpropylamine: Similar structure but with a different substitution pattern.
Uniqueness
(S)-1-(Furan-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(1S)-1-(furan-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3/t8-/m0/s1 |
Clé InChI |
PXVNXKHDHZIQNP-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=CC=CO1)N |
SMILES canonique |
CC(C)C(C1=CC=CO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene](/img/structure/B1507303.png)

![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)






